The synthesis of monomethyl auristatin F involves several steps that build upon the structure of dolastatin 10. Various synthetic methodologies have been employed to create derivatives like monomethyl auristatin F. One common approach includes solid-phase peptide synthesis techniques that allow for precise control over the incorporation of amino acids and modifications.
A notable method for synthesizing monomethyl auristatin F involves coupling reactions where protected amino acids are sequentially added to a resin-bound linker. The final product is obtained through deprotection steps that release the free compound from the resin while maintaining the integrity of sensitive functional groups. This method allows for high yields and purity necessary for biological applications .
Monomethyl auristatin F exhibits a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Key structural features include:
The three-dimensional conformation plays a crucial role in its interaction with cellular components, influencing its efficacy as an antitumor agent .
Monomethyl auristatin F primarily undergoes reactions that involve its interaction with tubulin, leading to inhibition of microtubule formation. Upon administration, it binds to tubulin dimers and prevents their polymerization into microtubules, thus disrupting mitosis.
In addition to its primary action mechanism, monomethyl auristatin F is subject to metabolic transformations in vivo. Studies have identified several metabolites resulting from demethylation and other modifications during hepatic metabolism. Understanding these reactions is essential for optimizing its pharmacokinetic profile when used in antibody-drug conjugates .
Monomethyl auristatin F exerts its antitumor effects through a well-defined mechanism involving the disruption of microtubule dynamics. Upon internalization via antibody-drug conjugates, it enters tumor cells where it is released from the linker by proteolytic enzymes such as cathepsin.
Once released, monomethyl auristatin F binds to tubulin and inhibits its polymerization into microtubules, leading to cell cycle arrest at the metaphase stage. This action ultimately results in apoptosis or programmed cell death in cancer cells .
Monomethyl auristatin F possesses several notable physical and chemical properties:
These properties are critical for its formulation in therapeutic applications and influence how it behaves in biological systems .
Monomethyl auristatin F has significant applications in cancer therapy, particularly within the realm of antibody-drug conjugates. It is utilized as a cytotoxic agent in several clinically relevant ADCs designed to target specific tumor markers while minimizing damage to healthy tissues.
Prominent examples include:
These applications highlight monomethyl auristatin F's role as an effective therapeutic agent that enhances the efficacy of targeted cancer treatments while reducing systemic toxicity associated with conventional chemotherapy .
Monomethyl Auristatin F (MMAF) exerts potent cytotoxicity primarily through the disruption of microtubule dynamics, a mechanism shared among tubulin-targeting agents. As a synthetic analog of the natural marine peptide dolastatin 10, MMAF binds to the β-subunit of tubulin heterodimers at the "peptide site," which partially overlaps with the vinca alkaloid binding domain [2] [8]. This binding inhibits tubulin polymerization into functional microtubules, a process critical for mitotic spindle formation during cell division. Consequently, cells undergo irreversible mitotic arrest at the G2/M phase, triggering caspase-mediated apoptosis [1] [5].
The potency of MMAF is evidenced by its sub-nanomolar half-maximal inhibitory concentration (IC₅₀) values across various cancer cell lines. For instance, MMAF demonstrates IC₅₀ values of 0.03 nM in L1210 leukemia cells and 0.5 nM in human prostate cancer DU-145 cells [5]. This efficacy stems from its ability to suppress microtubule dynamics more profoundly than conventional vinca alkaloids. Biochemical assays reveal that MMAF stabilizes tubulin in a curved conformation, preventing its integration into microtubules and promoting the formation of non-productive tubulin aggregates [2] [10].
Cancer Cell Line | Tumor Type | IC₅₀ (nM) |
---|---|---|
L1210 | Murine Leukemia | 0.03 |
NCI-H69 | Small Cell Lung Cancer | 0.059 |
DU-145 | Human Prostate Cancer | 0.5 |
SKOV-3 | Ovarian Adenocarcinoma | <1.0 |
The molecular interactions between MMAF and tubulin have been elucidated through high-resolution structural studies. X-ray crystallography of tubulin-MMAF complexes at 2.5 Å resolution reveals that MMAF adopts a trans-configuration at the Val-Dolaisoleuine (Dil) amide bond when bound to tubulin. This conformation is essential for optimal contact with key residues in the β-tubulin subunit [2] [4]. The C-terminal phenylalanine moiety of MMAF, featuring a negatively charged carboxyl group, is a critical structural determinant. This group forms electrostatic interactions with Arg278 in the M-loop of β-tubulin, a region vital for lateral tubulin-tubulin contacts in microtubules [2] [7].
Unlike its analog MMAE (Monomethyl Auristatin E), which terminates in a non-polar norephedrine group, MMAF’s carboxylate impedes passive diffusion across cell membranes. This characteristic confines MMAF’s activity largely to intracellular environments where it is released from antibody-drug conjugates (ADCs), enhancing tumor specificity [7] [8]. Additionally, the para-aminobenzoylcarbamate (PABC) spacer in MMAF-linked ADCs facilitates enzymatic cleavage by cathepsin B in lysosomes, enabling efficient intracellular payload release [6] [9].
Structural Element | Role in Tubulin Interaction | Functional Implication |
---|---|---|
C-terminal Phenylalanine | Forms salt bridge with Arg278 (β-tubulin M-loop) | Disrupts lateral tubulin contacts |
Trans-Val-Dil amide bond | Maintains planar conformation for hydrophobic pocket fit | Stabilizes tubulin-bound state |
Charged Carboxylate | Limits membrane permeability | Reduces off-target cytotoxicity |
Dolaproine (Dap) residue | Engages exchangeable GTP site | Inhibits GTP hydrolysis |
MMAF represents a strategically optimized derivative of dolastatin 10, designed to overcome limitations of the parent compound. Dolastatin 10, isolated from the sea hare Dolabella auricularia, exhibits picomolar cytotoxicity but failed clinically due to systemic toxicity and pharmacokinetic challenges [5] [8]. Comparative biochemical analyses highlight significant differences:
MMAF’s reduced systemic toxicity compared to dolastatin 10 is partly attributed to its charged C-terminus, which minimizes bystander effects on neighboring cells—a feature leveraged in ADCs like belantamab mafodotin (anti-BCMA) [7] [9].
Parameter | Dolastatin 10 | MMAF |
---|---|---|
Origin | Natural (Sea hare) | Synthetic analog |
C-terminal Group | Dolaphenine (Doe) | Phenylalanine with carboxyl |
Tubulin Polymerization IC₅₀ | 20–40 nM | 10–15 nM |
Key Tubulin Interaction | Peptide site near vinca domain | M-loop via Arg278 |
Membrane Permeability | High | Low (due to charged C-terminus) |
Clinical Status | Phase II discontinued | FDA-approved in ADCs |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7